1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Description
This compound (CAS: 886937-55-9; Mol. Formula: C₁₂H₁₁FN₄O₂S₂; Mol. Weight: 326.37) features a 1,3,4-thiadiazole core substituted with a 2-oxopropylsulfanyl group at position 5 and a 4-fluorophenyl urea moiety at position 2 .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S2/c1-7(18)6-20-12-17-16-11(21-12)15-10(19)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSCMUZTSYTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then reacts with 2-oxopropylamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
Key Analogues :
1-{5-[(2,4-Dichlorobenzyl)Thio]-1,3,4-Thiadiazol-2-yl}-3-(4-Fluorophenyl)Urea Structure: Thiadiazole ring with 2,4-dichlorobenzyl thio and 4-fluorophenyl urea. Activity: Demonstrates potent anticonvulsant activity (ED₅₀ = 0.65 μmol/kg in MES tests), attributed to the electron-withdrawing Cl groups enhancing CNS penetration .
1-(5-((2-(2,4-Difluorophenyl)-2-Hydroxy-3-(1H-1,2,4-Triazol-1-yl)Propyl)Thio)-1,3,4-Thiadiazol-2-yl)-3-(4-Fluorophenyl)Urea (8c)
- Structure : Incorporates a triazole-containing side chain and difluorophenyl group.
- Activity : Designed as an antifungal agent (fluconazole analogue), with a purity of 98% confirmed by RP-HPLC .
- Comparison : The triazole moiety enhances antifungal activity via cytochrome P450 inhibition, a feature absent in the target compound due to its simpler 2-oxopropyl group .
1-(3-Chloro-4-Fluorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea (11c) Structure: Thiazole-thiadiazole hybrid with a piperazine-hydrazinyl side chain. Comparison: The piperazine group improves solubility, while the hydrazinyl moiety may enable metal chelation, differentiating it from the target compound’s simpler sulfanyl group .
Urea Substituent Modifications
Key Analogues :
1-(4-Chlorophenyl)-3-{5-[(E)-2-Phenyl-Ethenyl]-1,3,4-Thiadiazol-2-yl}Urea
- Structure : 4-Chlorophenyl urea with a styryl group on the thiadiazole.
- Crystallography : Triclinic crystal system (R factor = 0.068), stabilized by π-π stacking .
- Comparison : The styryl group introduces planarity, enhancing crystallinity compared to the flexible 2-oxopropyl chain in the target compound .
1-[5-(4-Ethoxy-3,5-Dimethoxy-Phenyl)-1,3,4-Thiadiazol-2-yl]-3-(3-Fluoro-Phenyl)Urea Structure: Ethoxy-dimethoxyphenyl on thiadiazole and 3-fluorophenyl urea. Synthesis: High-yield route via nucleophilic substitution (CAS: 125766-67-8) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Bioactivity Focus |
|---|---|---|---|---|
| Target Compound | 326.37 | 2-Oxopropylsulfanyl | ~2.1 | Undisclosed |
| 1-{5-[(2,4-Dichlorobenzyl)Thio]-... | 429.29 | 2,4-Dichlorobenzyl | ~3.8 | Anticonvulsant |
| Compound 8c | 520.0 | Triazole-difluorophenyl | ~2.5 | Antifungal |
| Compound 11c | 518.1 | Piperazine-hydrazinyl | ~1.9 | Anticancer |
- Lipophilicity : The target compound’s 2-oxopropyl group reduces LogP compared to dichlorobenzyl analogues, suggesting lower membrane permeability but improved aqueous solubility .
- Metabolic Stability : Fluorine atoms in the 4-fluorophenyl group may reduce oxidative metabolism, a common feature in urea-thiadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
